molecular formula C12H10N2O2 B1580835 2,2'-Dihydroxyazobenzene CAS No. 2050-14-8

2,2'-Dihydroxyazobenzene

Cat. No. B1580835
CAS RN: 2050-14-8
M. Wt: 214.22 g/mol
InChI Key: JFEVWPNAOCPRHQ-UHFFFAOYSA-N
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Description

2,2’-Dihydroxyazobenzene, also known as 2,2’-Azodiphenol, is a small molecule with the linear formula HOC6H4N=NC6H4OH . It has a molecular weight of 214.22 . It is known to inhibit ADP ribosyl cyclase and attenuate angiotensin (Ang) II-induced hypertrophic responses . It is formed during the oxidation of diclofenac by myeloperoxidase/hydrogen peroxide .


Molecular Structure Analysis

The molecular structure of 2,2’-Dihydroxyazobenzene consists of two phenyl rings connected by an azo bond . The average mass is 216.236 Da and the monoisotopic mass is 216.089874 Da .


Chemical Reactions Analysis

2,2’-Dihydroxyazobenzene is formed during the oxidation of diclofenac by myeloperoxidase/hydrogen peroxide . It has been used as a complexing reagent in the determination of aluminum in human serum by ion-pair reversed-phase partition HPLC .


Physical And Chemical Properties Analysis

2,2’-Dihydroxyazobenzene is a powder with a melting point of 173-175 °C (lit.) . It has a density of 1.2±0.1 g/cm3, a boiling point of 397.5±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

Tautomerism and Structural Analysis

  • 2,2'-Dihydroxyazobenzene has been studied for its tautomeric forms using IR spectroscopy and LCAO MO methods, revealing a mixture of two tautomeric forms with similar stability (Dedkov & Kotov, 1973).

Inorganic Chemistry Applications

  • The compound has applications in the formation of binuclear oxidic vanadium(V) azophenolates, demonstrating significance in the field of inorganic chemistry (Dutta, Basu, & Chakravorty, 1993).

Crystal Growth and Material Characterization

  • 2,2'-Dihydroxyazobenzene has been synthesized and grown as single crystals for studying their X-ray diffraction, vibrational frequencies, and other physical properties, contributing to material science research (Babu et al., 2003).

Chemical Sensing Technology

  • The compound serves as a fluorescent system for the colorimetric 'turn-on' sensing of cyanide, indicating its utility in chemical sensing technologies (Wang & Ha, 2010).

Trace Metal Determination

  • It is used as a pre-column chelating agent for determining trace metal ions, particularly in high-performance liquid chromatography with spectrophotometric detection (Hoshino, Nakano, & Yotsuyanagi, 1990).

pH and Solvent Effects on Chemical Reactions

  • The compound's behavior in various solvents and pH conditions, and its interactions with β-cyclodextrin have been extensively studied, providing insights into solvent effects on chemical reactions (Premakumari et al., 2011).

Environmental Applications

  • 2,2'-Dihydroxyazobenzene has been utilized in the determination of aluminium in natural waters, showcasing its environmental analysis applications (Kaneko et al., 1992).

Electroanalytical Applications

  • The compound is integral in the electroanalytical study of various reactions, such as the reduction of azo compounds, indicating its role in electrochemical processes (Bragger et al., 1997).

Safety And Hazards

2,2’-Dihydroxyazobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Azobenzenes, including 2,2’-Dihydroxyazobenzene, are versatile photoswitchable molecules with powerful photochemical properties . Research has recently shifted towards applications ranging from photonics and robotics to photobiology . Future directions may include the development of chemical sensors, photoswitchable organic transistors, and cell signaling .

properties

IUPAC Name

2-[(2-hydroxyphenyl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEVWPNAOCPRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062132
Record name 2,2'-Azobisphenol
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Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dihydroxyazobenzene

CAS RN

2050-14-8, 34379-04-9
Record name 2,2′-Dihydroxyazobenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,2'-(1,2-diazenediyl)bis-
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Record name Phenol, 2,2'-(1,2-diazenediyl)bis-
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Record name 2,2'-Azobisphenol
Source EPA DSSTox
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Record name 2,2'-azobisphenol
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Record name 2,2'-Dihydroxyazobenzene
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Synthesis routes and methods

Procedure details

2-Hydroxy-1-(2-hydroxy-4-sulfo-1-naphthylazo)-3,6-naphthalenedisulfonic acid, trisodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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